

Cross-Validation of BAY 87-2243 Antitumor Activity: A Comparative Guide

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Compound of Interest

Compound Name: BAY 87-2243

Cat. No.: B612029

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BAY 87-2243 has demonstrated significant antitumor activity across various preclinical cancer models, primarily through its potent and selective inhibition of hypoxia-inducible factor-1 (HIF-1) by targeting mitochondrial complex I. This guide provides a comparative overview of its efficacy, mechanism of action, and experimental validation in different models, alongside a comparison with other relevant inhibitors.

BAY 87-2243 is a small molecule inhibitor that has shown promise in preclinical studies for its ability to suppress tumor growth.^{[1][2]} Its primary mechanism of action involves the inhibition of mitochondrial complex I, which leads to a reduction in oxygen consumption and an increase in reactive oxygen species (ROS), ultimately inhibiting the stabilization of HIF-1 α under hypoxic conditions.^{[1][2]} This targeted action on a key pathway in tumor survival and proliferation makes **BAY 87-2243** a compound of interest for cancer therapy.

Comparative Antitumor Efficacy of BAY 87-2243 in Preclinical Models

The antitumor activity of **BAY 87-2243** has been validated in several in vitro and in vivo models. The following tables summarize the quantitative data from key studies, showcasing its efficacy across different cancer types.

In Vitro Efficacy of BAY 87-2243

Cell Line	Cancer Type	Assay	IC50 / Effect	Reference
HCT-116	Colon Carcinoma	Hypoxia-induced reporter gene activity	~0.7 nM	[3]
HCT-116	Colon Carcinoma	CA9 protein expression	~2 nM	[3]
H460	Non-Small Cell Lung Cancer	HIF-1 α and HIF-2 α protein accumulation	Dose-dependent inhibition	[1][4]
H460	Non-Small Cell Lung Cancer	HIF target gene expression (CA9, ADM, ANGPTL4)	Dose-dependent suppression	[1][4]
Multiple Melanoma Lines (BRAF mutant & wild type)	Melanoma	Cell Viability	IC50 in the one-digit nanomolar range	[5]
A-375, SK-MEL-28	Melanoma	Mitochondrial Oxygen Consumption	Dose-dependent reduction	[6]

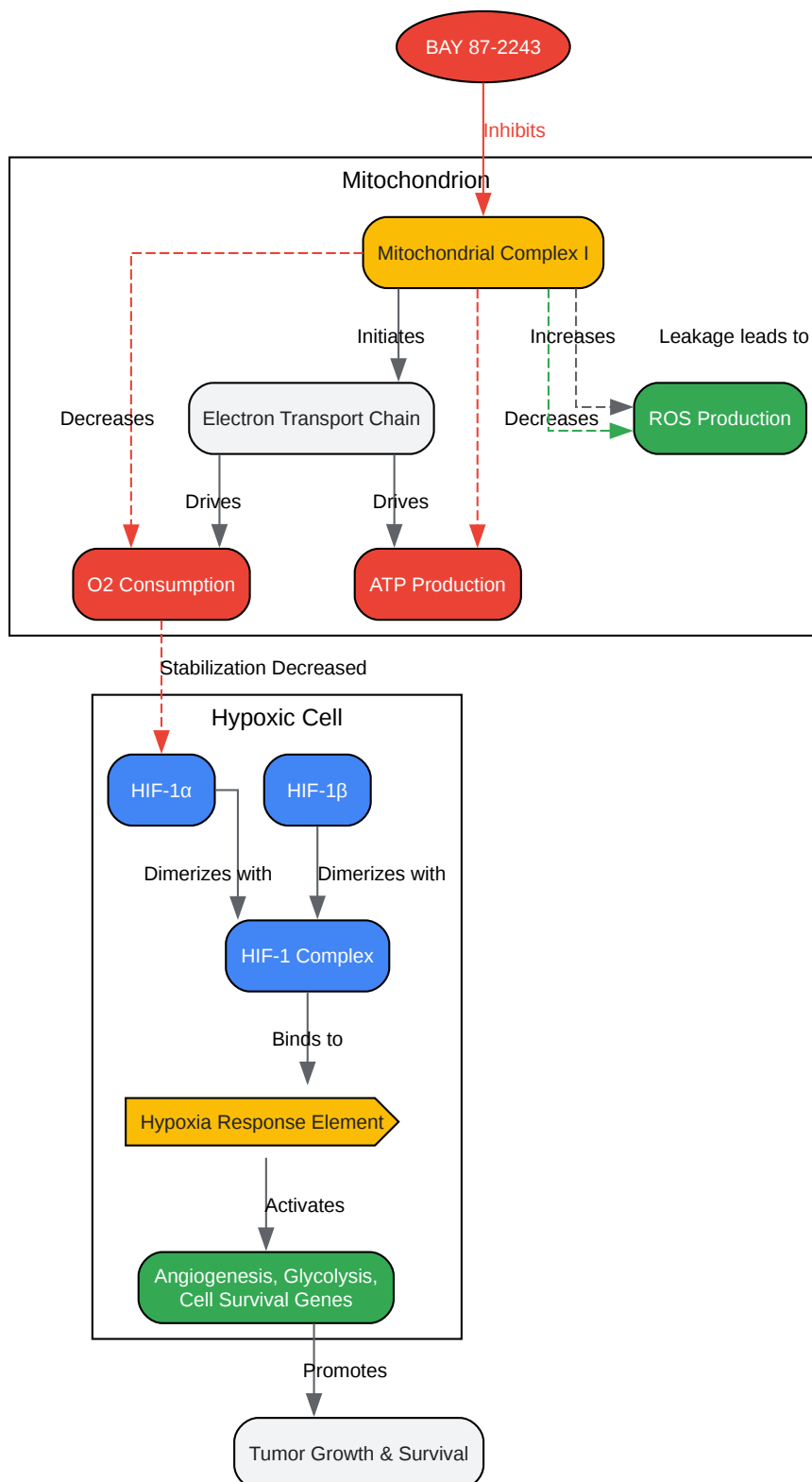
In Vivo Efficacy of BAY 87-2243 in Xenograft Models

Animal Model	Tumor Model	Treatment Regimen	Key Findings	Reference
Nude Mice	H460 Lung Tumor Xenograft	0.5, 1.0, 2.0, and 4.0 mg/kg, once daily, oral gavage for 21 days	Dose-dependent reduction in tumor weight; Suppression of HIF-1 α protein and HIF-1 target genes	[1][3][4]
Nude Mice	BRAF Mutant Melanoma Xenografts (G-361, SK-MEL-28, A-375, LOX-IMVI)	9 mg/kg, once daily, oral gavage	Significant reduction in tumor size and weight	[2][6]
Nude Mice	Patient-Derived BRAF Mutant Melanoma Xenografts	9 mg/kg, once daily, oral gavage	Strong reduction in tumor growth	[5]

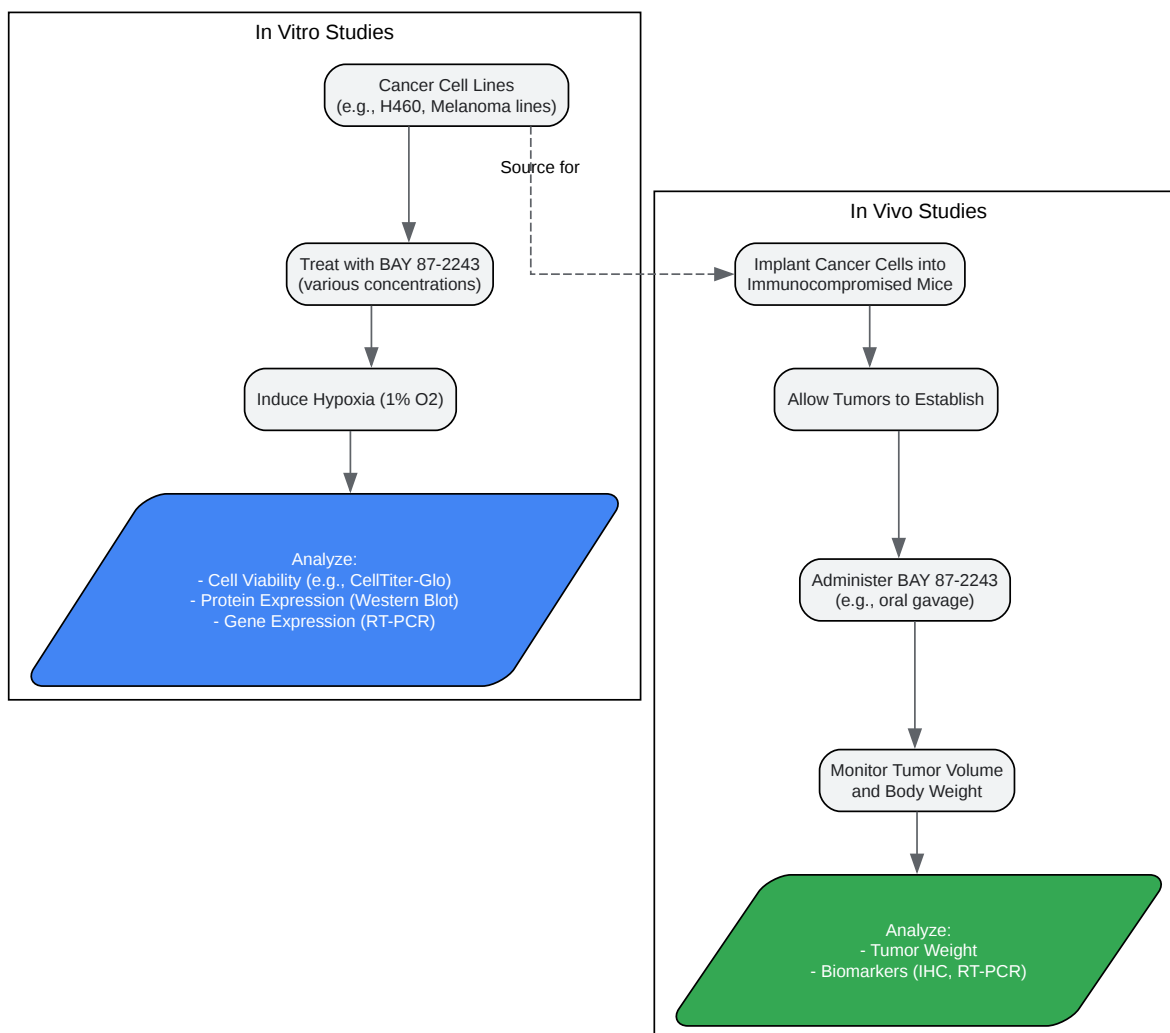
Mechanism of Action: Signaling Pathways and Experimental Workflow

The antitumor effect of **BAY 87-2243** is rooted in its ability to disrupt cellular adaptation to hypoxia. The following diagrams illustrate the key signaling pathway and a general experimental workflow for evaluating its activity.

Mechanism of Action of BAY 87-2243



General Experimental Workflow for BAY 87-2243 Evaluation

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